Cyclohex-2-ene-1-sulfonyl chloride
Overview
Description
Cyclohex-2-ene-1-sulfonyl chloride is an organic compound with the molecular formula C6H9ClO2S. It is characterized by a cyclohexene ring substituted with a sulfonyl chloride group at the first carbon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohex-2-ene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorosulfonation of cyclohexene. In this reaction, cyclohexene is treated with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactions. The process requires careful control of temperature and reaction time to ensure the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Cyclohex-2-ene-1-sulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as alcohols or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of cyclohex-2-ene-1-sulfonic acid.
Reduction: Reduction reactions can produce cyclohex-2-ene-1-sulfonic acid chloride.
Substitution: Substitution reactions can yield various substituted cyclohexene derivatives.
Scientific Research Applications
Cyclohex-2-ene-1-sulfonyl chloride has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonated compounds.
Biology: The compound can be employed in biochemical studies to investigate enzyme-substrate interactions.
Medicine: this compound may be used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It finds applications in the production of materials and chemicals, such as in the manufacturing of polymers and resins.
Mechanism of Action
The mechanism by which cyclohex-2-ene-1-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the sulfonyl chloride group acts as a leaving group, allowing the nucleophile to replace it. The molecular targets and pathways involved vary depending on the context of the reaction.
Comparison with Similar Compounds
Benzenesulfonyl chloride
Toluenesulfonyl chloride
Cyclohexanesulfonyl chloride
Properties
IUPAC Name |
cyclohex-2-ene-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2S/c7-10(8,9)6-4-2-1-3-5-6/h2,4,6H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLULXMVLGGPSGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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